Lucenin-2

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Lucenin-2 involves the glycosylation of luteolin. The process typically includes the use of β-D-glucopyranosyl donors under specific reaction conditions to achieve the desired C-glycosylation at positions 6 and 8 of the luteolin molecule .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources such as citrus fruits. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify this compound from plant materials .

化学反应分析

Types of Reactions: Lucenin-2 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of the glucopyranosyl moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed:

科学研究应用

Scientific Research Applications

Lucenin-2 has a wide range of applications across several scientific disciplines:

Chemistry

- Model Compound : It serves as a model compound for studying C-glycosylation reactions, particularly in understanding the stability of C-glycosylflavones. The unique glycosylation at positions 6 and 8 enhances its chemical stability and solubility, making it a valuable tool for synthetic chemists.

Biology

- Plant Defense Mechanisms : Research indicates that this compound plays a role in plant defense by acting as an antioxidant. It helps protect plants from oxidative stress caused by environmental factors.

- Antioxidant Properties : The compound scavenges free radicals and reactive oxygen species, thereby preventing cellular damage and contributing to the health of various organisms .

Medicine

- Therapeutic Potential : this compound is being explored for its potential therapeutic effects, including:

- Anti-inflammatory Activity : It has shown promise in reducing inflammation through modulation of signaling pathways associated with inflammatory responses .

- Anticancer Effects : Studies suggest that this compound may inhibit cancer cell proliferation and metastasis, particularly in models of head and neck squamous cell carcinoma .

- Antimicrobial Activity : Its efficacy against certain Gram-negative bacteria has been documented, highlighting its potential as an adjuvant treatment in antibiotic-resistant infections .

Industry

- Food and Beverage Applications : Due to its antioxidant properties, this compound is utilized in the food industry to enhance the shelf-life and health benefits of various products.

Case Study 1: Anticancer Activity

In a study exploring the anticancer effects of flavonoids, this compound was found to inhibit the growth of head and neck squamous cell carcinoma cells by interfering with key signaling pathways involved in cell proliferation. This suggests that this compound could be developed as a complementary treatment alongside conventional therapies .

Case Study 2: Antioxidant Properties

Research assessing the antioxidant capacity of various flavonoids demonstrated that this compound effectively scavenged free radicals in vitro. This property highlights its potential use in formulations aimed at combating oxidative stress-related diseases .

Case Study 3: Antimicrobial Effects

A screening of secondary metabolites revealed that this compound exhibited significant antimicrobial activity against certain pathogens, suggesting its application in developing new antimicrobial agents to address antibiotic resistance issues .

作用机制

Lucenin-2 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets of this compound include various enzymes and signaling pathways involved in oxidative stress and inflammation . Additionally, this compound can modulate the activity of transcription factors and other proteins involved in cellular defense mechanisms .

相似化合物的比较

Vicenin-2: Another C-glycosylflavone with similar antioxidant properties but different glycosylation patterns.

Lucenin-1: A closely related compound with a different substitution pattern on the luteolin backbone.

Isoorientin: A mono-C-glycosylflavone with similar biological activities but different glycosylation sites.

Uniqueness of Lucenin-2: this compound is unique due to its specific glycosylation at positions 6 and 8 of the luteolin molecule, which imparts distinct chemical stability and biological activity. Its dual glycosylation enhances its solubility and bioavailability, making it a valuable compound for various applications .

生物活性

Lucenin-2, a flavonoid compound primarily isolated from Korthalsella japonica, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antioxidant properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavone C-glycoside with the chemical formula and a molecular weight of 610 Da. Its structure contributes significantly to its biological activity, particularly its ability to interact with various cellular pathways involved in inflammation and oxidative stress .

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, which have been demonstrated through various in vitro studies. Notably, it has been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells .

The anti-inflammatory mechanisms of this compound involve:

- Inhibition of Pro-inflammatory Cytokines : this compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing anti-inflammatory cytokines like IL-10 .

- Blocking NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which is crucial for mediating inflammatory responses. This inhibition leads to decreased expression of inflammatory mediators .

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound also exhibits antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell types. The antioxidant activity of this compound has been evaluated using several assays, including ABTS and DPPH radical scavenging assays.

Comparative Antioxidant Potency

A comparative analysis of antioxidant activities among various flavonoids showed that this compound has moderate activity compared to other flavonoids. For instance, while Trolox (a vitamin E analog) shows strong antioxidant properties, this compound's EC50 values indicate it has weaker scavenging ability .

Case Study 1: Inhibition of Inflammatory Responses

In a study examining the effects of this compound on LPS-induced inflammation in RAW 264.7 cells, treatment with this compound at concentrations of 100 μg/mL resulted in a significant reduction in NO production by 58% compared to control groups. Furthermore, iNOS and COX-2 expression were reduced by approximately 70%, indicating potent anti-inflammatory activity .

Case Study 2: Antioxidant Efficacy

Another study assessed the antioxidant capacity of this compound in human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with this compound led to a 40% reduction in reactive oxygen species (ROS) levels under oxidative stress conditions induced by hydrogen peroxide .

Summary Table of Biological Activities

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Anti-inflammatory | Inhibits NO, iNOS, COX-2; blocks NF-κB signaling | High |

| Antioxidant | Scavenges free radicals; reduces ROS levels | Moderate |

属性

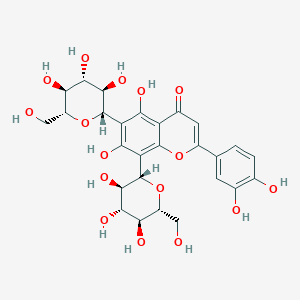

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSOQFIIQIIAX-VQVVXJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331881 | |

| Record name | Lucenin-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29428-58-8 | |

| Record name | Lucenin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29428-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucenin-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lucenin-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E64F9FNT3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Lucenin-2, also known as luteolin-6,8-di-C-β-D-glucopyranoside, is a flavone di-C-glycoside. [, , , , , , ] It is commonly found in various plant species, including quince seeds, bergamot juice, and certain varieties of Santalum insulare. [, , ] It's also been identified in Asplenium normale, Siparuna sarmentosa, and Centaurea calolepis. [, , ]

A: The amount of this compound varies significantly among different Santalum insulare varieties. It is found in high amounts in the raivavense, margaretae, and raiateense varieties, along with another compound, luteolin-6,8-di-C-β-D-glucopyranoside. []

A: While this compound has been identified in chinotto juice, it's not the primary marker for differentiating between ripe and unripe fruits. The overall flavonoid and furanocoumarin content, particularly bergapten and epoxybergamottin, are more indicative of the ripening stage. []

A: HPLC-DAD-ESI-MS is a powerful technique used to identify and quantify this compound in plant extracts. It allows for the separation, detection, and structural characterization of this compound based on its retention time, UV-Vis spectrum, and mass-to-charge ratio. [, , ]

A: This technique helps differentiate this compound from its isomers by analyzing specific ion fragments like [(M-H)-60]-, [(M-H)-90]-, and [(M-H)-120]-. These fragments, coupled with retention time data, provide insights into the sugar units and C-glycosylation positions in this compound. []

A: The identification of this compound in bergamot juice, alongside other flavonoids, paves the way for its potential use in various food industry applications. [] This could include its utilization as a natural food colorant, flavor enhancer, or even as a potential source of antioxidants in functional foods.

A: this compound is a major phenolic compound found in Cathissa reverchonii. Research suggests that its presence, along with other phenolics, contributes to the plant's antioxidant properties. []

A: this compound, identified as a major component in Korthalsella japonica, contributes to its anti-inflammatory properties. Studies suggest that it achieves this by inhibiting nitric oxide production and reducing the expression of inflammatory enzymes like iNOS and COX-2. []

A: Yes, GC-MS analysis of Drynaria quercifolia extracts identified this compound as one of the key bioactive compounds. This finding supports the traditional use of this fern for various medicinal purposes. [, ]

A: GC-MS analysis revealed the presence of this compound in Nelumbo nucifera seeds, along with other bioactive compounds. [] This finding highlights the potential of these seeds as a source of beneficial phytochemicals.

A: this compound was identified as one of the major compounds in the ethanol leaf extract of Ehretia abyssinica. This finding is significant because this compound is known to have antimicrobial properties, supporting the traditional medicinal use of this plant. []

A: While the provided abstracts don't explicitly detail the role of this compound in protecting citrus fruits, research suggests that phenolic compounds, including flavonoids like this compound, might play a role in defending against pathogens like Phyllosticta citricarpa. []

A: this compound was found to be a major compound in the methanolic extract of Lotus glaber. [] While both Lotus arabicus and Lotus glaber extracts exhibited potential antifungal and antiviral properties, L. arabicus demonstrated a broader spectrum of activity. This difference in activity could be attributed to variations in their chemical composition, although the specific role of this compound requires further investigation.

A: While di-(2-ethylhexyl) phthalate (DEHP) was found to be the dominant compound in Euphorbia peplus methanolic extract (EPME), this compound was also identified. [] Although the study primarily focused on DEHP's potential toxicity, the presence of this compound and its potential synergistic effects with other compounds in EPME on cardiac and renal tissues warrant further investigation.

ANone: The provided abstracts do not mention any specific toxicological data for this compound. Further research is needed to establish its safety profile, potential adverse effects, and long-term health impacts.

A: The molecular formula of this compound is C27H30O16 and its molecular weight is 610.5 g/mol. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。